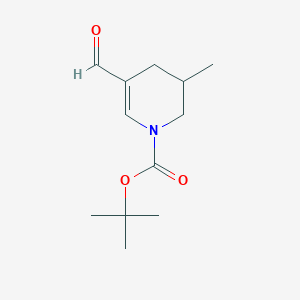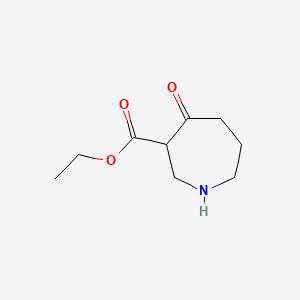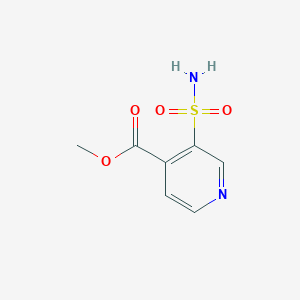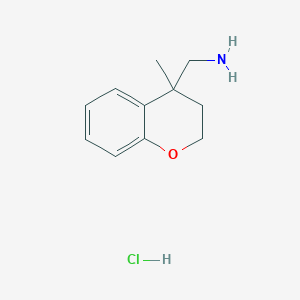amine CAS No. 40916-74-3](/img/structure/B15306190.png)
[(2R)-butan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-butan-2-ylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, along with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-butan-2-ylamine can be achieved through several methods. One common approach involves the reductive amination of butan-2-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of (2R)-butan-2-ylamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, butan-2-one and methylamine, are fed into the reactor along with the reducing agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-butan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often performed in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
(2R)-butan-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of (2R)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
(2R)-butan-2-ylamine can be compared with other secondary amines, such as:
N-methylbutylamine: Similar structure but with different alkyl groups attached to the nitrogen.
N-ethylbutylamine: Contains an ethyl group instead of a methyl group.
N-methylpropylamine: Shorter carbon chain compared to (2R)-butan-2-ylamine.
Uniqueness
The uniqueness of (2R)-butan-2-ylamine lies in its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and biological activity compared to other secondary amines.
Propiedades
Número CAS |
40916-74-3 |
|---|---|
Fórmula molecular |
C5H13N |
Peso molecular |
87.16 g/mol |
Nombre IUPAC |
(2R)-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
PYFSCIWXNSXGNS-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@@H](C)NC |
SMILES canónico |
CCC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)




![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)
![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)


![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)

